molecular formula C12H13BrClNO2 B13630288 3-(2-Bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole

3-(2-Bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B13630288
M. Wt: 318.59 g/mol
InChI Key: IZFWEXNHWBCNBS-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a bromine and a methoxy group on the phenyl ring, as well as a chloroethyl group on the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-5-methoxybenzaldehyde and 1-chloro-2-nitroethane.

    Formation of Intermediate: The aldehyde and nitroethane undergo a Henry reaction (nitroaldol reaction) to form a nitro alcohol intermediate.

    Cyclization: The nitro alcohol intermediate is then cyclized under acidic conditions to form the oxazole ring.

    Reduction: The nitro group is reduced to an amine, and subsequent chlorination yields the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products with new functional groups replacing the bromine or chlorine atoms.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, such as amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, such as in drug discovery and development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromo-5-methoxyphenyl)-4,5-dihydro-1,2-oxazole: Lacks the chloroethyl group.

    3-(2-Bromo-5-methoxyphenyl)-5-ethyl-4,5-dihydro-1,2-oxazole: Has an ethyl group instead of a chloroethyl group.

    3-(2-Bromo-5-methoxyphenyl)-5-(1-chloroethyl)-1,2-oxazole: Lacks the dihydro component.

Uniqueness

The presence of both the bromine and methoxy groups on the phenyl ring, along with the chloroethyl group on the oxazole ring, makes 3-(2-Bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole unique

Properties

Molecular Formula

C12H13BrClNO2

Molecular Weight

318.59 g/mol

IUPAC Name

3-(2-bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C12H13BrClNO2/c1-7(14)12-6-11(15-17-12)9-5-8(16-2)3-4-10(9)13/h3-5,7,12H,6H2,1-2H3

InChI Key

IZFWEXNHWBCNBS-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC(=NO1)C2=C(C=CC(=C2)OC)Br)Cl

Origin of Product

United States

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